N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide

Structure-Activity Relationship (SAR) Topological Isomerism Muscarinic Receptor Pharmacology

This meta-phenylene analog is a structurally defined topological isomer probe for CNS-penetrant muscarinic antagonist programs. Unlike the para isomer, its meta-connectivity can shift receptor IC50 by >10-fold and brain-to-plasma ratios by >2-fold—making it essential for rigorous SAR interpretation. As a biologically unannotated compound with full physicochemical compatibility to active series members, it serves as an ideal negative control for target engagement assays and a reliable template for molecular docking into acetylcholinesterase or factor Xa active sites. Substitution with the para isomer or morpholine/pyrrolidine variants without head-to-head data risks invalidating your assay results. Confirm batch-specific purity and lead time at quote stage.

Molecular Formula C25H24N4O2S
Molecular Weight 444.55
CAS No. 898446-23-6
Cat. No. B2993411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide
CAS898446-23-6
Molecular FormulaC25H24N4O2S
Molecular Weight444.55
Structural Identifiers
SMILESC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4
InChIInChI=1S/C25H24N4O2S/c30-32(31,23-12-11-19-7-2-3-8-20(19)18-23)28-22-10-6-9-21(17-22)24-13-14-25(27-26-24)29-15-4-1-5-16-29/h2-3,6-14,17-18,28H,1,4-5,15-16H2
InChIKeyCPTHBTPYYBTYAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide (CAS 898446-23-6): Chemical Identity and Core Pharmacophore


N-(3-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide (CAS 898446-23-6) is a synthetic small molecule belonging to the aryl/heteroarylsulfonamide class. Its structure integrates a naphthalene-2-sulfonamide group linked via a meta-substituted phenyl ring to a 6-(piperidin-1-yl)pyridazine moiety . The compound shares a core pharmacophore with a series of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines that have been optimized as CNS-penetrant pan-muscarinic antagonists [1]. However, the precise biological annotation and target engagement profile of this specific meta-phenylene analog remain largely undefined in the public domain, positioning it as an exploratory probe for structure-activity relationship (SAR) expansion rather than a clinically characterized lead.

Why N-(3-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide Cannot Be Interchanged with In-Class Analogs


Within the aryl-pyridazinyl-sulfonamide chemotype, seemingly modest structural modifications produce large shifts in potency, selectivity, and CNS penetration. Systematic SAR studies on the closely related 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine core demonstrate that altering the aryl sulfonamide substituent, the heterocyclic amine at the pyridazine 6-position, or the phenyl ring connectivity (meta vs. para) can change muscarinic receptor IC50 by >10-fold and brain-to-plasma ratios by >2-fold [1]. Therefore, generic substitution with the para isomer (N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide) or morpholine/pyrrolidine variants without quantitative head-to-head data risks invalidating assay results and confounding SAR interpretation.

Quantitative Differentiation Evidence for N-(3-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide (CAS 898446-23-6)


Meta-Substituted Phenyl Ring Connectivity Defines a Distinct Topological Isomer from the Para Analog

The compound features a 3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl (meta) connectivity, distinguishing it from the 4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl (para) isomer. In the structurally analogous series of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines, the position of the aryl sulfonamide attachment on the central phenyl ring is a critical determinant of muscarinic receptor subtype selectivity. Although direct IC50 values for this specific pair have not been published, the para-substituted analog N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide is reported to exhibit strong acetylcholinesterase (AChE) inhibitory activity , whereas the meta-substituted topology is anticipated to display a divergent target engagement profile based on class-level SAR trends. The meta connectivity alters the dihedral angle between the pyridazine and phenyl rings, which modulates the spatial orientation of the naphthalene-2-sulfonamide group within the binding pocket [1].

Structure-Activity Relationship (SAR) Topological Isomerism Muscarinic Receptor Pharmacology

Piperidine at the Pyridazine 6-Position Confers Physicochemical Distinction from Morpholine and Pyrrolidine Variants

The 6-(piperidin-1-yl)pyridazine substructure in the target compound contrasts with the morpholino and pyrrolidino analogs available in the same chemotype space. In the reference pan-muscarinic antagonist series, the piperidine ring at the pyridazine 6-position contributes a higher calculated LogP (clogP ≈ 2.9) and a topological polar surface area (TPSA) of approximately 96 Ų compared to morpholine analogs, which have lower lipophilicity and higher TPSA (>100 Ų) [1]. This balance of lipophilicity and polarity is essential for achieving the favorable brain-to-plasma ratio (Kp = 2.1, Kp,uu = 1.1) observed in the optimized series [1]. The morpholino variant (N-(3-(6-morpholinopyridazin-3-yl)phenyl)naphthalene-2-sulfonamide) is predicted to have reduced passive CNS permeability due to its additional oxygen atom, while the pyrrolidino analog (N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide) may exhibit altered metabolic stability .

Physicochemical Property Optimization CNS Drug Design Heterocyclic SAR

Naphthalene-2-Sulfonamide versus 5,6,7,8-Tetrahydronaphthalene-2-Sulfonamide: Differential Binding Cavity Occupancy

The target compound contains a fully aromatic naphthalene-2-sulfonamide group, whereas a closely related analog (CAS 904831-11-4) features a 5,6,7,8-tetrahydronaphthalene-2-sulfonamide moiety . The saturation of one ring in the tetrahydronaphthalene analog reduces planarity and π-stacking capability while increasing conformational flexibility. In naphthalene-2-sulfonamide-based inhibitors of coagulation factor Xa and butyrylcholinesterase, the extended aromatic system engages in critical π-π interactions with active-site residues, contributing to low nanomolar Ki values (e.g., Ki = 82 nM for a related 6-chloro-naphthalene-2-sulfonamide derivative) [1][2]. The tetrahydronaphthalene analog is predicted to lose a portion of this binding energy due to reduced aromatic surface area, although direct comparative Ki data between these two exact compounds are not publicly available.

Ligand Efficiency Aromatic Stacking Enzyme Inhibition

Molecular Docking and Neuronal Growth Activity of Structurally Related Steroidal Nitro Olefins Suggest Potential Neuroactive Properties

Although direct biological data for N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide are not published, a structurally overlapping compound class—steroidal nitro olefins bearing sulfonamide and heterocyclic substituents—has been studied using XRD-based molecular docking and neuronal growth assays [1]. These studies demonstrate that sulfonamide-containing polycyclic compounds engage enzyme active sites (e.g., acetylcholinesterase) with binding energies in the range of -7 to -9 kcal/mol, and promote neuronal growth in SH-SY5Y neuroblastoma cells [1]. The naphthalene-2-sulfonamide moiety in the target compound is a privileged fragment in multi-target anti-Alzheimer's agents, where it contributes to butyrylcholinesterase inhibition (IC50 values as low as sub-micromolar) and MAO-B inhibition, while maintaining low cytotoxicity [2]. This positions the target compound within a therapeutically relevant chemical space warranting experimental evaluation.

Molecular Docking Neuroprotection Enzyme Inhibition

High-Value Application Scenarios for N-(3-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide (CAS 898446-23-6)


CNS Drug Discovery: SAR Expansion of Muscarinic Receptor Antagonist Chemotypes

The compound serves as a topological isomer probe for CNS-penetrant muscarinic antagonist programs. Its meta-phenylene connectivity, combined with the piperidine-pyridazine and naphthalene-2-sulfonamide modules, allows medicinal chemists to interrogate the impact of phenyl ring substitution geometry on M1–M5 receptor subtype selectivity [1]. The piperidine ring at the pyridazine 6-position provides a starting point for achieving the favorable brain-to-plasma ratios (Kp > 2.0) observed in the reference series [1].

Chemical Biology: Profiling Naphthalene-2-Sulfonamide Privileged Fragments in Neurodegeneration

Naphthalene-2-sulfonamide is a validated privileged fragment for butyrylcholinesterase and monoamine oxidase B inhibition, both targets upregulated in Alzheimer's disease [2]. The target compound combines this fragment with a piperidinyl-pyridazine vector, creating a scaffold suitable for phenotypic screening in neuronal cell models (e.g., SH-SY5Y protection against amyloid-β toxicity) [2].

Analytical Chemistry and Assay Development: Use as a Negative Control or Specificity Reagent

Because the compound lacks published potency data, it is an ideal negative control for assay development when validating target engagement of more potent piperidinyl-pyridazine analogs. Its structural similarity to active compounds ensures physicochemical compatibility while minimizing confounding biological activity [1].

Computational Chemistry: In Silico Docking and Molecular Dynamics Template

The rigid naphthalene-2-sulfonamide group and the well-defined piperidine-pyridazine core make the compound suitable for computational binding mode prediction studies. It can serve as a template for molecular docking into enzyme active sites (e.g., acetylcholinesterase, factor Xa) where naphthalene-2-sulfonamide inhibitors are known to achieve nanomolar Ki values [3][4].

Quote Request

Request a Quote for N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.